molecular formula C19H17N3O2 B5161868 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-phenylpropanamide

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-phenylpropanamide

Cat. No.: B5161868
M. Wt: 319.4 g/mol
InChI Key: NQSKSVVXKQOZGD-UHFFFAOYSA-N
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Description

2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-phenylpropanamide is a heterocyclic organic compound featuring a pyridazinone core (a six-membered ring with two nitrogen atoms and a ketone group) substituted with a phenyl group at position 3 and a propanamide linkage at position 1. Its molecular formula is C₁₉H₁₇N₃O₂, with a molecular weight of 319.36 g/mol. The compound’s structure combines aromaticity (phenyl group) and polarity (amide and ketone groups), contributing to its solubility and reactivity .

Properties

IUPAC Name

2-(6-oxo-3-phenylpyridazin-1-yl)-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-14(19(24)20-16-10-6-3-7-11-16)22-18(23)13-12-17(21-22)15-8-4-2-5-9-15/h2-14H,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSKSVVXKQOZGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1)N2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-phenylpropanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Pyridazinone Ring: The initial step involves the cyclization of appropriate precursors to form the pyridazinone ring. This can be achieved by reacting hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of Phenyl Groups: The phenyl groups can be introduced through Friedel-Crafts acylation or alkylation reactions. These reactions require the use of catalysts such as aluminum chloride (AlCl3) and are carried out under anhydrous conditions.

    Formation of Propanamide Moiety: The final step involves the coupling of the pyridazinone derivative with a phenylpropanamide precursor. This can be achieved through amide bond formation using reagents like carbodiimides (e.g., DCC) or coupling agents like EDCI.

Industrial Production Methods

Industrial production of 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-phenylpropanamide may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the keto group in the pyridazinone ring, converting it to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyridazinone ring and phenyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted pyridazinone derivatives depending on the reagents used.

Scientific Research Applications

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-phenylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its structural similarity to biologically active molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and advanced coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by forming stable complexes. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

The pyridazinone scaffold is widely explored in medicinal chemistry due to its versatility. Below is a detailed comparison of structural analogs, highlighting key differences in substituents, molecular properties, and biological activities.

Structural and Functional Group Variations

Table 1: Comparative Analysis of Pyridazinone Derivatives
Compound Name Molecular Formula Substituents/Modifications Key Features/Biological Activity References
Target Compound C₁₉H₁₇N₃O₂ Phenyl (C6H5), N-phenylpropanamide Base structure; potential kinase inhibition
N-(2-Chlorophenyl)-2-(6-oxo-3-phenyl...) C₁₉H₁₆ClN₃O₂ 2-Chlorophenyl substituent Enhanced binding affinity to enzymes
N-(3,5-Dimethoxyphenyl)-2-(6-oxo-3-phenyl...) C₂₁H₂₁N₃O₄ 3,5-Dimethoxyphenyl group Improved solubility; antioxidant potential
Methyl (6-oxo-3-phenylpyridazin-1-yl)acetate C₁₂H₁₁N₃O₂ Methyl ester instead of propanamide Ester derivative; hydrolytic instability
3-(6-Oxo-pyridazin-1-yl)-N-(phenethyl)propanamide C₁₇H₁₈N₄O₂ Phenethyl chain Extended alkyl chain; varied bioavailability
N-(2-(1H-Indol-3-yl)ethyl)-2-(3-methyl-6-oxo... C₂₀H₂₂N₄O₂ Indole moiety Neuroactive potential; serotonin receptor interaction
2-[6-Oxo-3-(thiophen-2-yl)pyridazin-1-yl]-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide C₁₆H₁₆N₆O₂S Thiophene and triazole groups Antimicrobial and anti-inflammatory effects

Impact of Substituents on Reactivity and Bioactivity

  • Electron-Withdrawing Groups (e.g., Cl) : The chlorophenyl analog (C₁₉H₁₆ClN₃O₂) exhibits stronger hydrogen-bonding interactions with target proteins, enhancing inhibitory activity against kinases compared to the parent compound .
  • Methoxy Groups : The 3,5-dimethoxyphenyl derivative (C₂₁H₂₁N₃O₄) shows increased solubility in polar solvents due to the electron-donating methoxy groups, which also contribute to antioxidant properties .
  • Heterocyclic Additions : Thiophene (in C₁₆H₁₆N₆O₂S) introduces sulfur-based interactions, improving binding to bacterial enzymes .

Pharmacokinetic and Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Molecular Weight (g/mol) LogP* Water Solubility (mg/mL) Melting Point (°C)
Target Compound 319.36 2.8 0.15 180–182
N-(2-Chlorophenyl)-... 353.80 3.5 0.09 195–197
N-(3,5-Dimethoxyphenyl)-... 379.40 2.2 0.45 210–212
Methyl (6-oxo-3-phenyl...) 245.24 1.9 0.22 165–167

*LogP: Partition coefficient (octanol/water).

  • Lipophilicity : The chlorophenyl derivative’s higher LogP (3.5) suggests better membrane permeability but lower aqueous solubility .
  • Thermal Stability : Methoxy-substituted compounds (e.g., C₂₁H₂₁N₃O₄) exhibit higher melting points due to intermolecular hydrogen bonding .

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